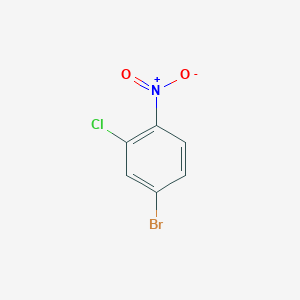

4-溴-2-氯-1-硝基苯

描述

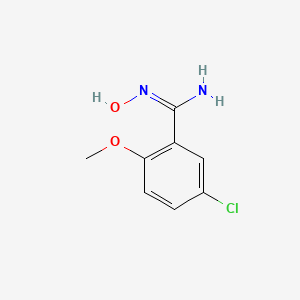

4-Bromo-2-chloro-1-nitrobenzene is a chemical compound with the molecular formula C6H3BrClNO2 . It has an average mass of 236.451 Da and a monoisotopic mass of 234.903564 Da .

Synthesis Analysis

The synthesis of 4-Bromo-2-chloro-1-nitrobenzene can be achieved through several methods. One such method involves the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .Molecular Structure Analysis

The molecular structure of 4-Bromo-2-chloro-1-nitrobenzene consists of a benzene ring substituted with bromo, chloro, and nitro groups .Chemical Reactions Analysis

4-Bromo-2-chloro-1-nitrobenzene can undergo several chemical reactions. For instance, it can undergo nucleophilic substitutions in the presence of strong nucleophiles and electron-withdrawing groups . It can also undergo electrochemical reduction .Physical And Chemical Properties Analysis

4-Bromo-2-chloro-1-nitrobenzene is a solid at room temperature . It has a molecular weight of 236.45 .科学研究应用

气相色谱分析:Jie (2000) 的研究描述了 4-溴-2-氯-1-硝基苯在气相色谱中的应用。该化合物被用作测定 2-氯-4-溴苯酚的内标,证明了分析的便利性、快速性和准确性 (L. Jie, 2000)。

化学反应中间体:Gold、Miri 和 Robinson (1980) 探讨了邻溴和对氯硝基苯与硼氢化钠的反应,导致硝基苯的形成和芳香氢交换的发生。这项研究强调了 4-溴-2-氯-1-硝基苯在亲核芳香取代反应中作为反应中间体的作用 (Gold, Miri, & Robinson, 1980)。

代谢研究:Bray、James 和 Thorpe (1958) 的研究调查了卤代硝基苯(包括 4-溴-2-氯-1-硝基苯)在兔子中的代谢。这项研究提供了对此类化合物在生物系统中的生化转化的见解 (Bray, James, & Thorpe, 1958)。

X 射线衍射实验:Mroz 等人(2020 年)进行了一项研究,涉及计算包括 4-溴-2-氯-1-硝基苯在内的化合物的各向异性位移参数。这项研究有助于理解此类化合物的晶体结构和分子动力学 (Mroz, Wang, Englert, & Dronskowski, 2020)。

电化学研究:Kitagawa、Layloff 和 Adams (1963) 报告了卤代硝基苯阴离子自由基(包括衍生自 4-溴-2-氯-1-硝基苯的那些)的电子顺磁共振光谱和伏安法。此类研究对于理解这些化合物的电化学性质非常重要 (Kitagawa, Layloff, & Adams, 1963)。

光电化学研究:Compton 和 Dryfe (1994) 对对溴硝基苯的光电化学还原的研究有助于理解类似化合物(包括 4-溴-2-氯-1-硝基苯)的光化学行为 (Compton & Dryfe, 1994)。

医药中间体的合成:翟光信(2006 年)描述了 1-(2-溴乙氧基)-4-硝基苯的合成,它是多非利特等药物生产中的中间体,其前体包括 4-硝基苯酚和 1,2-二溴乙烷 (翟光信,2006)。

作用机制

Target of Action

The primary target of 4-Bromo-2-chloro-1-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in various chemical reactions .

Mode of Action

The compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The affected pathway is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom in the aromatic system with an electrophile . The downstream effects include the formation of a new carbon-electrophile bond and the preservation of the aromaticity of the benzene ring .

Pharmacokinetics

Based on its chemical structure, it is likely to have low water solubility , which could impact its bioavailability

Result of Action

The result of the action of 4-Bromo-2-chloro-1-nitrobenzene is the formation of a substituted benzene ring . This can lead to the creation of a variety of organic compounds, depending on the specific electrophile involved in the reaction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-chloro-1-nitrobenzene. For instance, the reaction is typically conducted under controlled temperature conditions . Additionally, the presence of other chemicals in the reaction environment can also affect the outcome .

安全和危害

属性

IUPAC Name |

4-bromo-2-chloro-1-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRNVDWDFCINEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1,1'-Biphenyl]-4-yl-3-(4-cyclohexylanilino)-1-propanone](/img/structure/B3038657.png)

![1-(3,4-Dichlorophenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B3038664.png)

![4-benzyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3038671.png)

![4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carbonitrile](/img/structure/B3038678.png)

![(4-Aminophenyl)[4-(2-fluorophenyl)piperazino]methanone](/img/structure/B3038680.png)